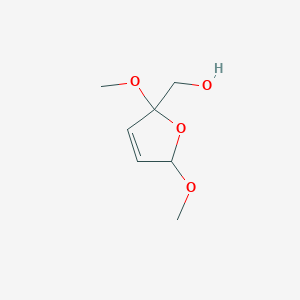
1,1,1,5,5,5-Hexafluoro-4-oxo-2-penten-2-olate; lead(2+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related compounds involves the oxidation of SF₅-containing anisole, phenols, and anilines by lead tetraacetate, leading to the formation of SF₅-substituted nitriles and esters. This synthesis pathway highlights the role of lead compounds in facilitating the conversion of aromatic to aliphatic SF₅-containing compounds (Vida et al., 2014). Additionally, fluorinated heterometallic β-diketonates containing lead and divalent transition metals have been synthesized, demonstrating the compound's applicability as a volatile precursor for mixed-metal fluorides synthesis (Navulla et al., 2011).
Molecular Structure Analysis
Lead complexes, such as lead thiohydroxamato complexes, exhibit a trigonal bipyramidal geometry, with sulfur atoms and the stereochemically active electron lone pair on Pb²⁺ occupying equatorial positions. This structural arrangement underscores the versatility of lead in forming diverse geometrical configurations (Abu-Dari et al., 1990).
Chemical Reactions and Properties
Lead(II) hexafluoroacetylacetonate complexes have been characterized, demonstrating the potential of lead(II) compounds in forming dimeric units and participating in weak directional intermolecular interactions. These properties are pivotal in the development of lead(II)-based coordination compounds (Marandi et al., 2009).
Physical Properties Analysis
The synthesis and structural determination of complexes like bis-2,2,6,6-tetramethylheptane-3,5-dionatolead(II) shed light on the coordination chemistry of lead, revealing how the metal's coordination sphere can be influenced by ligand types. These insights are essential for understanding the physical properties of lead complexes (Malik et al., 1999).
Chemical Properties Analysis
The study of lead(II) carboxylate structures, such as lead(II) formate and lead(II) acetate trihydrate, provides valuable information on the coordination environments of lead(II) and the impact of different ligands on the metal's chemical properties. These analyses are crucial for the application of lead(II) compounds in various chemical processes (Harrison & Steel, 1982).
Mechanism of Action
Target of Action
Similar compounds like hexafluoroacetylacetone have been known to form metal-chelate complexes with various metal ions such as cu (ii), ni (ii), co (ii), nd (iii), rh (iii), fe (iii) and cr (iii) . These complexes can interact with various biological targets, influencing their function.
Mode of Action
It’s likely that the compound interacts with its targets through the formation of metal-chelate complexes, as is the case with similar compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1,1,1,5,5,5-Hexafluoro-4-oxo-2-penten-2-olate; lead(2+). For instance, the compound should be stored under nitrogen and protected from light .
properties
| { "Design of the Synthesis Pathway": "The synthesis of 1,1,1,5,5,5-Hexafluoro-4-oxo-2-penten-2-olate; lead(2+) can be achieved by reacting lead(II) acetate with 1,1,1,5,5,5-Hexafluoro-4-oxo-2-penten-2-ol in the presence of a base. The resulting product can be purified by recrystallization.", "Starting Materials": [ "Lead(II) acetate", "1,1,1,5,5,5-Hexafluoro-4-oxo-2-penten-2-ol", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Add 1,1,1,5,5,5-Hexafluoro-4-oxo-2-penten-2-ol to a solution of lead(II) acetate in a suitable solvent", "Add a base (e.g. sodium hydroxide) to the reaction mixture to initiate the reaction", "Stir the reaction mixture at a suitable temperature for a suitable amount of time", "Allow the reaction mixture to cool and filter to remove any solids", "Recrystallize the resulting product from a suitable solvent to obtain pure 1,1,1,5,5,5-Hexafluoro-4-oxo-2-penten-2-olate; lead(2+)" ] } | |
CAS RN |
19648-88-5 |
Product Name |
1,1,1,5,5,5-Hexafluoro-4-oxo-2-penten-2-olate; lead(2+) |
Molecular Formula |
C10H2F12O4Pb |
Molecular Weight |
621 g/mol |
IUPAC Name |
1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate;lead(2+) |
InChI |
InChI=1S/2C5H2F6O2.Pb/c2*6-4(7,8)2(12)1-3(13)5(9,10)11;/h2*1,12H;/q;;+2/p-2 |
InChI Key |
VPDFYHDIFAQDGC-UHFFFAOYSA-L |
SMILES |
C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.[Pb+2] |
Canonical SMILES |
C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.[Pb+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





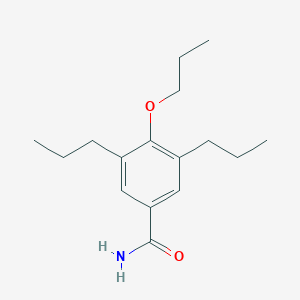

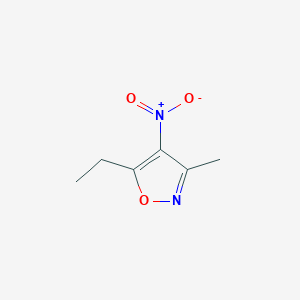
![(4E)-4-[[2-[[(E)-(4,5-dioxo-1-phenyl-2-sulfanylidenepyrrolidin-3-ylidene)-naphthalen-2-ylmethyl]amino]ethylamino]-naphthalen-2-ylmethylidene]-1-phenyl-5-sulfanylidenepyrrolidine-2,3-dione](/img/structure/B9789.png)

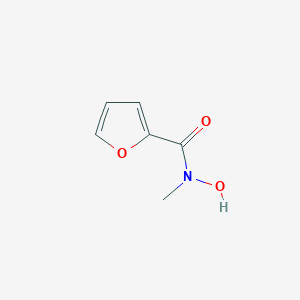

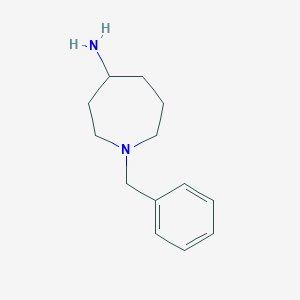


![[(4-Phenylmethoxyphenyl)methylideneamino]thiourea](/img/structure/B9805.png)
